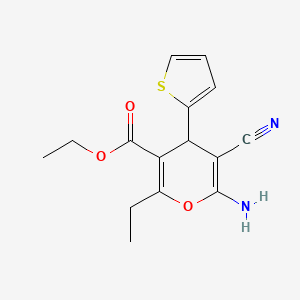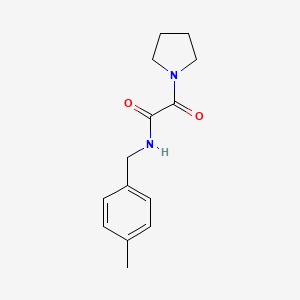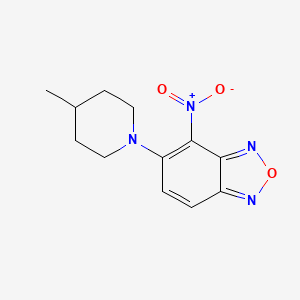![molecular formula C14H16NNaO2 B5232614 sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate, also known as DMAP, is a chemical compound widely used in scientific research. DMAP is a derivative of dimethylaminopyridine, a heterocyclic organic compound. DMAP is a white or slightly yellow crystalline powder that is soluble in water and organic solvents. This compound has a variety of applications in the field of organic chemistry, including as a catalyst for esterification and acylation reactions.
Mecanismo De Acción
The mechanism of action of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst is not fully understood. However, it is believed that sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction substrate. This donation of electrons facilitates the reaction and increases the reaction rate. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is also believed to act as a base catalyst, meaning that it accepts a proton from the reaction substrate, which also facilitates the reaction.
Biochemical and Physiological Effects:
sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate does not have any known biochemical or physiological effects in humans. However, it is important to note that sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a chemical compound and should be handled with care. It is toxic if ingested or inhaled and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst in lab experiments is its high efficiency. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a highly effective catalyst that can significantly increase the reaction rate of esterification and acylation reactions. Additionally, sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is relatively easy to handle and is compatible with a wide range of solvents and substrates.
One limitation of using sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst is its high cost. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a relatively expensive compound, which can make it difficult to use in large-scale reactions. Additionally, sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate can be difficult to remove from the reaction mixture, which can complicate downstream purification processes.
Direcciones Futuras
There are several future directions for research on sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate. One area of interest is the development of new synthetic methods for sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate that are more efficient and cost-effective. Additionally, researchers are interested in exploring the use of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate in new types of reactions and in the synthesis of new types of compounds. Finally, there is ongoing research into the mechanism of action of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate as a catalyst, which could lead to the development of new and more effective catalysts.
Métodos De Síntesis
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is synthesized through a multistep reaction that involves the reaction of pyridine with formaldehyde and dimethylamine. The resulting product is then reacted with acrolein to form the final product. The synthesis of sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in esterification and acylation reactions. sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate is used as a reagent in analytical chemistry, particularly in the analysis of carbohydrates and nucleic acids.
Propiedades
IUPAC Name |
sodium;(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.Na/c1-11(10-14(16)17)4-5-12-6-8-13(9-7-12)15(2)3;/h4-10H,1-3H3,(H,16,17);/q;+1/p-1/b5-4+,11-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXALXCEBIYTM-XTMGEDCVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=C(C=C1)N(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5547250 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)


![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)

![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)


![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)